REACTION_CXSMILES
|
CO[N:3]=[C:4]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=1)[CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1>C(O)(C(F)(F)F)=O.[Pd]>[F:18][C:14]1[CH:13]=[C:12]([CH:4]([NH2:3])[CH2:5][C:6]2[CH:7]=[CH:8][N:9]=[CH:10][CH:11]=2)[CH:17]=[CH:16][CH:15]=1
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Name
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1-(3-fluorophenyl)-2-(pyridin-4-yl)ethanone O-methyl oxime
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CON=C(CC1=CC=NC=C1)C1=CC(=CC=C1)F
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Name
|
( 19 )
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
CON=C(CC1=CC=NC=C1)C1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
186 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×, 500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(CC1=CC=NC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |